4,4-Difluorocyclohexanol
Overview
Description
4,4-Difluorocyclohexanol is a reagent used in the clearance of adenosine inhibitors of bacterial NAD±dependent DNA ligase . It is also used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular formula of 4,4-Difluorocyclohexanol is C6H10F2O . The structure includes a cyclohexanol ring with two fluorine atoms attached to the same carbon atom .Physical And Chemical Properties Analysis
4,4-Difluorocyclohexanol has a density of 1.2±0.1 g/cm3, a boiling point of 160.6±40.0 °C at 760 mmHg, and a flash point of 50.9±27.3 °C . It has a molar refractivity of 29.5±0.4 cm3 and a molar volume of 118.3±5.0 cm3 . It appears as a white to orange to green powder or lump .Scientific Research Applications
1. Nuclear Waste Treatment and Sensor Development
4,4’-[di t-butyldibenzo]-18-crown-6 and its cyclohexanol-based derivative are used for selective metal ion extraction. This property is particularly beneficial in areas like nuclear waste treatment and the development of sensors. These substances can efficiently separate specific metal ions from mixtures, which is crucial in handling nuclear waste and creating sensitive detection systems for various ions (Dutta et al., 2022).
2. Conformational Studies in Chemistry
The conformational equilibria of molecules like 4,4-difluorocyclohexanol are studied using techniques such as fluorine and proton NMR. These studies are significant in understanding the molecular structures and interactions in polar flexible molecules, which can have applications in designing drugs and other chemical products (Stolow et al., 1968).
3. Organocatalysis in Asymmetric Synthesis
Polystyrene-immobilized pyrrolidine, a catalyst developed for the Michael addition of cyclohexanone to nitroolefins, showcases the importance of cyclohexanol derivatives in asymmetric synthesis. These compounds play a crucial role in achieving high yields and selectivity in reactions that are fundamental to producing various pharmaceuticals and fine chemicals (Miao & Wang, 2008).
4. Bioorganic Reagents and Enzyme Catalysis
Cyclohexanone derivatives are used to study enzyme catalysis, particularly in the field of bioorganic chemistry. For example, mutants of cyclohexanone monooxygenase have been investigated for their catalytic capabilities and selectivity, providing insights into enzyme behavior and potential applications in biotransformations (Kayser & Clouthier, 2006).
5. Advanced Materials and Polymer Science
Research involving 4,4-difluorocyclohexanol contributes to the development of advanced materials, particularly in polymer science. For instance, studies on polyesters synthesized from furandicarboxylic acid and cyclohexanedimethanol show that these materials have potential as bio-based engineering plastics. The properties of these polyesters, such as crystallinity and thermal stability, are directly influenced by the steric configuration of cyclohexanol derivatives (Wang et al., 2018).
Safety And Hazards
4,4-Difluorocyclohexanol may cause skin irritation, serious eye irritation, and respiratory irritation . Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
4,4-difluorocyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O/c7-6(8)3-1-5(9)2-4-6/h5,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJZBCBHCPQASK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338090 | |
Record name | 4,4-Difluorocyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluorocyclohexanol | |
CAS RN |
22419-35-8 | |
Record name | 4,4-Difluorocyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-Difluorocyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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